2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide is a compound derived from carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their extensive applications in the fields of photonics, electronics, and biology due to their unique structural and electronic properties .
Vorbereitungsmethoden
The synthesis of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide typically involves the bromination of carbazole followed by acylation. The synthetic route generally includes the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the carbazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can modulate the activity of enzymes and receptors involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide can be compared with other carbazole derivatives such as:
2,7-dibromocarbazole: A precursor in the synthesis of the target compound, known for its use in organic electronics.
9-ethylcarbazole: Another derivative with applications in photonics and electronics.
Carbazole-3,6-dicarboxylic acid: Used in the synthesis of polymers and materials for electronic devices.
Eigenschaften
Molekularformel |
C16H14Br2N2O |
---|---|
Molekulargewicht |
410.10 g/mol |
IUPAC-Name |
2-(2,7-dibromocarbazol-9-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H14Br2N2O/c1-19(2)16(21)9-20-14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)20/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
LALLOWJHCBECGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.